molecular formula C15H14Na2O2 B152877 Sodium 4,4'-(propane-2,2-diyl)diphenolate CAS No. 2444-90-8

Sodium 4,4'-(propane-2,2-diyl)diphenolate

Cat. No.: B152877
CAS No.: 2444-90-8
M. Wt: 272.25 g/mol
InChI Key: WGMBWDBRVAKMOO-UHFFFAOYSA-L
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Description

Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt, also known as disodium 4,4’-(propane-2,2-diyl)diphenolate, is a chemical compound with the molecular formula C15H14Na2O2 and a molecular weight of 272.256 g/mol . This compound is a derivative of bisphenol A, where the phenolic hydroxyl groups are replaced by sodium ions, making it more soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt typically involves the reaction of bisphenol A with sodium hydroxide. The reaction is carried out in an aqueous medium, where bisphenol A is dissolved in water, and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until complete dissolution and reaction occur, forming the disodium salt .

Industrial Production Methods

On an industrial scale, the production of Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt follows a similar process but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pH to ensure maximum yield and purity. The product is then purified through filtration and recrystallization processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced back to bisphenol A under specific conditions.

    Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Bisphenol A.

    Substitution: Various metal salts of bisphenol A.

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt is unique compared to other similar compounds due to its enhanced solubility and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their chemical behavior and applications, highlighting the uniqueness of Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt.

Properties

IUPAC Name

disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMBWDBRVAKMOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80-05-7 (Parent)
Record name Bisphenol A disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0027480
Record name Disodium 4,4'-isopropylidenediphenolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2444-90-8
Record name Bisphenol A disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-isopropylidenediphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-isopropylidenediphenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM BISPHENOL A
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Record name BISPHENOL A DISODIUM SALT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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